Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.69 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate typically involves the chlorosulfonation of methyl thiophene-2-carboxylate. This reaction is carried out by treating methyl thiophene-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl thiophene-2-carboxylate
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reagent concentration, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., acetone)
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonyl Thiol Derivatives: Formed by substitution with thiols
Sulfone Derivatives: Formed by oxidation of the thiophene ring
Scientific Research Applications
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and functional groups . The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with the chlorosulfonyl group at a different position on the thiophene ring.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Contains an additional chlorine atom on the thiophene ring.
Uniqueness
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the specific positioning of the chlorosulfonyl group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-chlorosulfonylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRQCJBNJJOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240492 | |
Record name | Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97272-03-2 | |
Record name | Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97272-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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